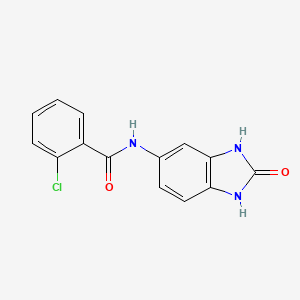

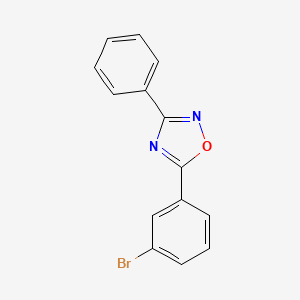

2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and pharmacology. The scientific interest in this compound and related derivatives stems from their diverse chemical reactions and properties, offering valuable insights into their potential uses.

Synthesis Analysis

The synthesis of benzimidazole derivatives involves a series of steps starting from o-phenylenediamine and various carboxylic acids or acid derivatives. A common approach involves cyclization reactions, condensation, and substitution reactions to introduce specific functional groups, such as chloro and amide groups, into the benzimidazole core structure. These methods highlight the versatility of synthetic strategies in tailoring the structure of benzimidazole derivatives for desired properties and activities (Salahuddin et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the presence of substituents like chloro and amide groups, influences their physical and chemical properties. X-ray crystallography, spectroscopic methods (IR, NMR, Mass spectrometry), and computational studies (DFT calculations) are pivotal in characterizing these structures, elucidating their conformations, and understanding intermolecular interactions. These analyses reveal how modifications in the benzimidazole scaffold affect molecular geometry, electron distribution, and potential biological activities (A. Saeed et al., 2020).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, where the chloro group can react with nucleophiles, and amidation reactions to form benzamides. These reactions are fundamental for modifying the chemical structure to enhance biological activity or to introduce functional groups that improve solubility and pharmacokinetic properties. The reactivity of these compounds can be attributed to the electron-withdrawing or donating effects of substituents, which influence the reactivity of the amide and chloro groups (M. Ghandi et al., 2010).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of substituents. For example, the introduction of chloro and amide groups can affect the compound's hydrophilicity, crystallinity, and thermal stability. Understanding these properties is essential for the formulation and design of new compounds with improved performance and applicability (S. Demir et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2/c15-10-4-2-1-3-9(10)13(19)16-8-5-6-11-12(7-8)18-14(20)17-11/h1-7H,(H,16,19)(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKHQYHQXKJNJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)

![2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5778834.png)

![N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5778836.png)

![2-{[(4-iodophenyl)amino]methylene}cyclohexanone](/img/structure/B5778859.png)

![4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5778875.png)

![N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea](/img/structure/B5778891.png)

![5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5778907.png)